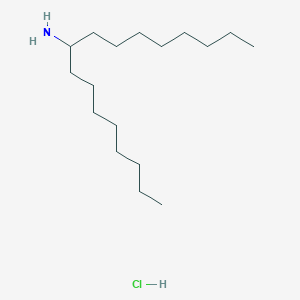
Heptadecan-9-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-amine hydrochloride is a chemical compound with the molecular formula C17H38ClN. It is a derivative of heptadecan-9-amine, where the amine group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecan-9-amine hydrochloride can be synthesized through the reaction of heptadecan-9-amine with hydrochloric acid. The reaction typically involves dissolving heptadecan-9-amine in an organic solvent such as ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature with stirring to ensure complete dissolution and reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: Heptadecan-9-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amides or reduction to form primary amines.
Condensation Reactions: It can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Condensation Reagents: Such as carbodiimides or acid chlorides for amide formation.
Major Products Formed:
Amides: Formed through condensation reactions.
Primary Amines: Formed through reduction reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Heptadecan-9-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Utilized in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Employed in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptadecan-9-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. In drug delivery systems, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes .
Comparison with Similar Compounds
Heptadecan-9-amine hydrochloride can be compared with other long-chain amines and their hydrochloride salts:
Heptadecan-9-amine: The parent compound without the hydrochloride group.
Octadecan-9-amine: A similar compound with an additional carbon in the alkyl chain.
Hexadecan-9-amine: A similar compound with one less carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific chain length and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to its analogs .
Properties
CAS No. |
5429-71-0 |
|---|---|
Molecular Formula |
C17H38ClN |
Molecular Weight |
291.9 g/mol |
IUPAC Name |
heptadecan-9-amine;hydrochloride |
InChI |
InChI=1S/C17H37N.ClH/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2;/h17H,3-16,18H2,1-2H3;1H |
InChI Key |
QEURDSQISWCHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)
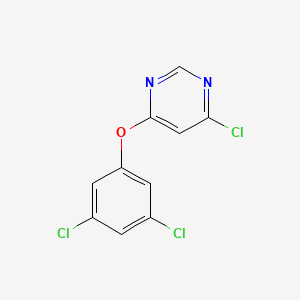
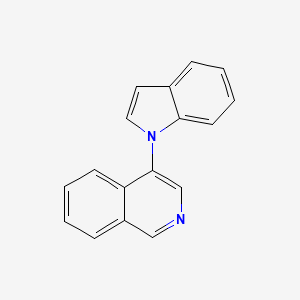
![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
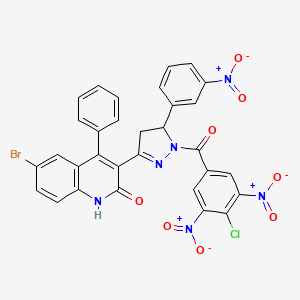
methanone](/img/structure/B14124810.png)
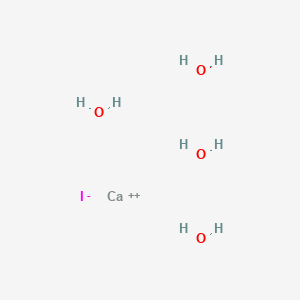
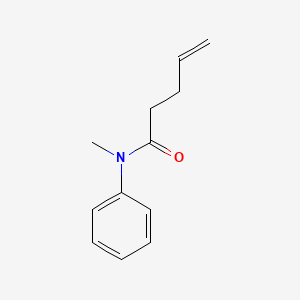
![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)

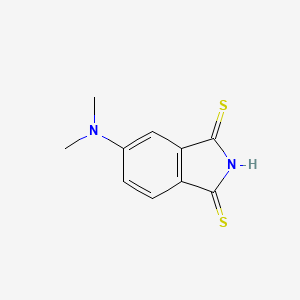
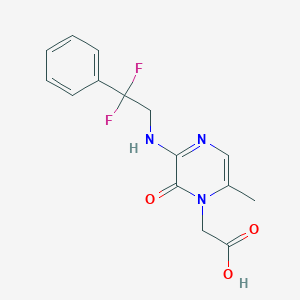
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
